molecular formula C20H21N3O2 B5735841 2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE

2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2{H})-DIONE

Cat. No.: B5735841
M. Wt: 335.4 g/mol
InChI Key: QHABDZVHFXVBPH-SRZZPIQSSA-N
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Description

2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE is a complex organic compound with a unique spiro structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro structure and the introduction of the dimethylamino group. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Large-scale synthesis would require robust reaction conditions, efficient purification methods, and stringent quality control to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group and spiro structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({(1{E})-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-3A,4,7,7A-TETRAHYDRO-1{H}-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2{H})-DIONE lies in its spiro structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22(2)13-5-3-12(4-6-13)11-21-23-18(24)16-14-7-8-15(17(16)19(23)25)20(14)9-10-20/h3-8,11,14-17H,9-10H2,1-2H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABDZVHFXVBPH-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)C3C4C=CC(C3C2=O)C45CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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